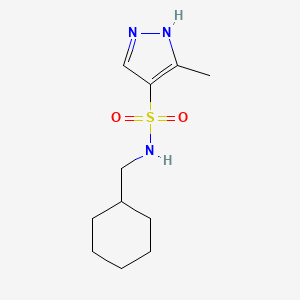![molecular formula C13H23F3N2O B7559448 7-Amino-1-[3-(trifluoromethyl)piperidin-1-yl]heptan-1-one](/img/structure/B7559448.png)
7-Amino-1-[3-(trifluoromethyl)piperidin-1-yl]heptan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Amino-1-[3-(trifluoromethyl)piperidin-1-yl]heptan-1-one, also known as TRPM8 antagonist, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. This compound is a potent and selective antagonist of the TRPM8 ion channel, which is responsible for sensing cold temperatures and is involved in various physiological processes. In
Mécanisme D'action
The mechanism of action of 7-Amino-1-[3-(trifluoromethyl)piperidin-1-yl]heptan-1-one involves the selective inhibition of the this compound ion channel, which is responsible for sensing cold temperatures. This inhibition leads to a decrease in calcium influx, which is necessary for the activation of various signaling pathways involved in pain sensation, thermoregulation, and cancer progression.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound include the inhibition of this compound ion channels, leading to a decrease in calcium influx, which is necessary for various physiological processes such as pain sensation, thermoregulation, and cancer progression. This compound has also been shown to have potential analgesic effects, making it a promising candidate for the treatment of chronic pain.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 7-Amino-1-[3-(trifluoromethyl)piperidin-1-yl]heptan-1-one in lab experiments include its high selectivity and potency as a this compound antagonist, which allows for the investigation of the role of this ion channel in various physiological processes. However, this compound has limitations, including its potential off-target effects and the need for optimization of dosages for specific applications.
Orientations Futures
The future directions for the use of 7-Amino-1-[3-(trifluoromethyl)piperidin-1-yl]heptan-1-one include the investigation of its potential therapeutic applications in various diseases, including chronic pain, migraine, and cancer. This compound can also be used as a tool to study the role of the this compound ion channel in various physiological processes and to develop new this compound antagonists with improved selectivity and potency. Additionally, the use of this compound in combination with other drugs can be explored to enhance its therapeutic potential.
Méthodes De Synthèse
The synthesis of 7-Amino-1-[3-(trifluoromethyl)piperidin-1-yl]heptan-1-one involves several steps, including the reaction of piperidine with trifluoromethyl ketone, followed by the reaction with 7-bromoheptan-1-one in the presence of a strong base. The final product is obtained after purification using chromatography techniques. This synthesis method has been optimized to obtain high yields of the compound with high purity.
Applications De Recherche Scientifique
7-Amino-1-[3-(trifluoromethyl)piperidin-1-yl]heptan-1-one has been used in various scientific research applications, including the study of the this compound ion channel and its role in various physiological processes such as pain sensation, thermoregulation, and cancer progression. This compound has also been used to investigate the potential therapeutic applications of this compound antagonists in various diseases, including prostate cancer, chronic pain, and migraine.
Propriétés
IUPAC Name |
7-amino-1-[3-(trifluoromethyl)piperidin-1-yl]heptan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23F3N2O/c14-13(15,16)11-6-5-9-18(10-11)12(19)7-3-1-2-4-8-17/h11H,1-10,17H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITCPGRLAMLJKHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CCCCCCN)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[[2-(Methoxymethyl)phenyl]methylamino]pyridine-4-carbonitrile](/img/structure/B7559373.png)

![N-[[2-(methoxymethyl)phenyl]methyl]-1-phenylethanamine](/img/structure/B7559382.png)
![3-[4-[2-(3,5-Dimethylphenoxy)acetyl]piperazin-1-yl]propanenitrile](/img/structure/B7559384.png)




![N-[2-fluoro-5-(pyridin-4-ylmethylamino)phenyl]acetamide](/img/structure/B7559427.png)

![2-chloro-N-[4-[ethyl(2-hydroxyethyl)amino]phenyl]acetamide](/img/structure/B7559454.png)

![2-[methyl(1H-pyrazol-4-ylsulfonyl)amino]benzoic acid](/img/structure/B7559469.png)